molecular formula C9H11ClOS B2985802 1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene CAS No. 1624402-06-7

1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene

Cat. No.: B2985802
CAS No.: 1624402-06-7
M. Wt: 202.7
InChI Key: BDDRVHJZLOKLST-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene is an organic compound characterized by the presence of a methoxy-ethylsulfanyl group and a chlorine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzenethiol with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The methoxy-ethylsulfanyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The chlorine atom may also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-ethylsulfanyl)-4-chlorobenzene include:

    1-(2-Methoxy-ethylsulfanyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-Methoxy-ethylsulfanyl)-4-bromobenzene: Contains a bromine atom instead of chlorine.

    1-(2-Methoxy-ethylsulfanyl)-4-iodobenzene: Features an iodine atom in place of chlorine.

Compared to these compounds, this compound may exhibit different reactivity and interaction profiles due to the unique properties of the chlorine atom, such as its size and electronegativity.

Properties

IUPAC Name

1-chloro-4-(2-methoxyethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRVHJZLOKLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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